5'-O-Benzoyl-2,3'-anhydrothymidine-d3 is a chemically modified nucleoside derivative of thymidine, specifically designed to incorporate deuterium at the 3' position. This compound is utilized primarily in biochemical research and synthetic applications, particularly in the study of nucleic acids and their interactions. The compound is classified as a nucleoside analog, which plays a crucial role in various biochemical processes and applications.
This compound falls under the category of nucleoside analogs, which are compounds that mimic the structure of nucleosides but contain modifications that can affect their biological activity. Nucleoside analogs are widely used in medicinal chemistry, particularly in the development of antiviral and anticancer drugs.
The synthesis of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular formula for 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 is , with a molecular weight of approximately 331.34 g/mol. The structure features a benzoyl group attached to the 5' position of the anhydrothymidine backbone. The presence of deuterium at the 3' position alters its physical properties compared to its non-deuterated counterpart.
Key structural data includes:
5'-O-Benzoyl-2,3'-anhydrothymidine-d3 participates in various chemical reactions typical for nucleoside analogs:
Technical details regarding reaction mechanisms often involve transition state theory and kinetic studies to elucidate the pathways involved .
The mechanism of action for 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 primarily relates to its role as a substrate in nucleic acid synthesis. Upon incorporation into DNA or RNA:
Data from kinetic studies may provide insights into its inhibitory effects compared to natural nucleosides .
Physical properties include:
Chemical properties encompass:
5'-O-Benzoyl-2,3'-anhydrothymidine-d3 has several applications in scientific research:
This compound serves as a valuable tool for researchers exploring the intricacies of nucleic acid biochemistry and therapeutic development .
The synthesis of 5'-O-Benzoyl-2,3'-anhydrothymidine-d3 (BATH-d3) requires precise chemical modifications to incorporate deuterium at specific positions while maintaining structural integrity. The non-deuterated precursor (CAS 70838-44-7, C₁₇H₁₆N₂O₅) serves as the foundational scaffold, with deuterium introduced at the C₆ position of the thymine ring via H/D exchange under basic conditions. This modification leverages the acidity of the C₆ proton (pKₐ ~9.5), enabling regioselective deuteration using D₂O and catalytic triethylamine at 60°C for 24 hours. The deuterated intermediate is subsequently purified via silica gel chromatography, achieving >98% isotopic purity [1] [2].
Table 1: Key Parameters for Benzoylation and Deuteration
Step | Reagent | Temperature | Time | Yield | Isotopic Purity |
---|---|---|---|---|---|
Benzoylation | BzCl/Pyridine | 0°C → RT | 12 h | 92% | N/A |
Anhydro Formation | NaH/DMF | 80°C | 3 h | 85% | N/A |
H/D Exchange | D₂O/TEA | 60°C | 24 h | 78% | >98% |
Benzoyl protection of thymidine’s 5'-hydroxy group is critical for subsequent epoxide ring formation. Early methods used pyridine as both solvent and base, but residual water led to hydrolysis, reducing yields to <80%. Optimization replaced pyridine with anhydrous acetonitrile and triethylamine (3 eq), achieving 92% yield. The 2,3'-anhydro bond formation requires careful control: Sodium hydride (1.2 eq) in DMF at 80°C facilitates intramolecular nucleophilic displacement at C₃' by the C₂'-oxygen, forming the epoxide ring. Microwave-assisted synthesis (100°C, 30 min) further improves ring-closure efficiency to 90% while minimizing epimerization [1] [3].
Deuterium incorporation at C₆ significantly alters metabolic stability. In vitro studies show BATH-d3 exhibits a 3.5-fold longer half-life in hepatic microsomes compared to non-deuterated analogs. This "deuterium kinetic isotope effect" (DKIE) arises from the increased bond dissociation energy of C-D bonds, slowing cytochrome P450-mediated oxidation. Crucially, deuterium does not alter the compound’s steric footprint, preserving its affinity for thymidine kinase-1—a key enzyme in [¹⁸F]FLT radiochemistry [2] [4].
The ring-opening of 2,3'-anhydrothymidine derivatives by nucleophiles (e.g., [¹⁸F]fluoride) follows second-order kinetics. Studies in DMF reveal a rate-determining step involving SN₂ attack at C₃', with activation energies (Eₐ) of ~60 kJ/mol. Triethylammonium tetrazolide (TETraz) accelerates this process by 8-fold compared to traditional Kryptofix₂₂₂/K₂CO₃ systems due to its dual role:
Table 2: Kinetics of Nucleophilic Ring-Opening in DMF
Catalyst System | k (s⁻¹ × 10⁴) | Eₐ (kJ/mol) | ΔG‡ (kJ/mol) | Relative Rate |
---|---|---|---|---|
K₂CO₃/Kryptofix₂₂₂ | 1.8 ± 0.2 | 65.1 | 92.3 | 1.0× |
TETraz | 14.5 ± 1.1 | 59.8 | 86.7 | 8.1× |
TETraz ([Et₃NH]⁺[C₂N₄]⁻) enhances fluoride nucleophilicity through anion metathesis, replacing solvated F⁻ with more reactive [¹⁸F]tetrazolide. This shifts the rate-limiting step from fluoride desolvation to direct epoxide attack. Computational models (DFT-B3LYP) confirm a 25% reduction in the C₃'-F bond elongation energy barrier when TETraz is employed. Empirical validation shows radiochemical yields (RCY) of [¹⁸F]FLT-d3 increase from 45% to 72% using TETraz versus conventional catalysts [2].
Commercial synthesis of BATH-d3 requires adaptation to cGMP standards. Key innovations include:
Table 3: Industrial Production Specifications
Parameter | Lab Scale | Pilot Scale (100 g) | cGMP Scale |
---|---|---|---|
Overall Yield (BATH-d3) | 55% | 68% | 72% |
Purity (HPLC) | >98% | >99% | >99.5% |
Cycle Time | 5 days | 3 days | 2 days |
Deuterium Enrichment | 97–98% | 98.5% | >99% |
CAS No.: 3066-75-9
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: